2-Cyclohexylethyl propanoate
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Overview
Description
2-Cyclohexylethyl propanoate is an ester compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further bonded to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water
Industrial Production Methods
On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-cyclohexylethanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Cyclohexylethanol and propanoic acid.
Reduction: 2-Cyclohexylethanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
2-Cyclohexylethyl propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the cyclohexyl group.
Methyl propanoate: Another ester with a simpler alkyl group.
Cyclohexyl propanoate: Contains a cyclohexyl group but lacks the ethyl chain.
Uniqueness
2-Cyclohexylethyl propanoate is unique due to the presence of both a cyclohexyl group and an ethyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This combination of structural features makes it a versatile compound in various applications .
Properties
CAS No. |
60784-52-3 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclohexylethyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
NSRPTJUYGXZXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC1CCCCC1 |
Origin of Product |
United States |
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